molecular formula C9H18ClNO2 B1434834 Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride CAS No. 1803581-84-1

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride

Cat. No.: B1434834
CAS No.: 1803581-84-1
M. Wt: 207.7 g/mol
InChI Key: KGGXXVWYDZJHNU-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is a bicyclic organic compound featuring a cyclopentane ring substituted with an aminomethyl group and an acetoxy methyl ester, stabilized as a hydrochloride salt. It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of nitrogen-containing heterocycles and peptidomimetics. The compound’s synthesis often involves cyclization reactions, esterification, and salt formation, as exemplified by protocols using sodium nitrite, zinc, and acidic conditions to optimize yields (e.g., 80% yield in ). Global suppliers, including Jay Chemicals (India) and MOSINTER GROUP LIMITED (China), highlight its commercial availability.

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopentyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)6-9(7-10)4-2-3-5-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXXVWYDZJHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-84-1
Record name methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride typically involves:

  • Introduction of the aminomethyl substituent on the cyclopentyl ring.
  • Formation of the 2-acetate ester moiety.
  • Conversion to the hydrochloride salt to improve stability and solubility.

These steps are generally achieved through controlled functional group transformations, protection-deprotection strategies, and salt formation techniques.

Detailed Preparation Methodologies

Aminomethylation of Cyclopentane Derivatives

  • The key step involves introducing the aminomethyl group at the 1-position of the cyclopentyl ring.
  • This is commonly done by reacting a cyclopentyl derivative bearing a suitable leaving group (e.g., halide or tosylate) with a primary amine or via reductive amination of a cyclopentanone derivative with formaldehyde and ammonia or an amine source.
  • Protective groups may be used to mask the amine during subsequent steps if necessary.

Esterification to Form Methyl Acetate Moiety

  • The carboxylic acid group at the 2-position is esterified using methanol in the presence of acid catalysts such as sulfuric acid or via methyl chloroformate.
  • Alternatively, methyl 2-bromoacetate can be used to alkylate the aminomethylcyclopentane intermediate, forming the ester linkage directly.

Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.
  • This step enhances the compound’s stability and water solubility, which is crucial for pharmaceutical applications.

Representative Synthetic Route Example

Step Reagents/Conditions Description Outcome
1 Cyclopentanone + Formaldehyde + NH3 Reductive amination to introduce aminomethyl 1-(aminomethyl)cyclopentanol
2 Oxidation (e.g., PCC) Convert alcohol to acid group 1-(aminomethyl)cyclopentane-2-carboxylic acid
3 Methanol + Acid catalyst (H2SO4) Esterification to methyl ester Methyl 2-[1-(aminomethyl)cyclopentyl]acetate
4 HCl gas or aqueous HCl Salt formation This compound

Research Findings and Optimization Notes

  • The reductive amination step is critical and requires careful control of pH and temperature to avoid over-alkylation or side reactions.
  • Esterification yields are improved by using anhydrous conditions and excess methanol.
  • Hydrochloride salt formation is typically quantitative and provides a crystalline product amenable to purification by recrystallization.
  • Purity and identity of the compound are confirmed by NMR, IR spectroscopy, and elemental analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Aminomethylation Reductive amination, pH 6-8, 25-40°C Use of formaldehyde and ammonia
Oxidation Pyridinium chlorochromate (PCC), DCM Mild oxidation to acid
Esterification Methanol, H2SO4, reflux 2-4 hours Anhydrous conditions improve yield
Salt Formation HCl gas or 1M HCl aqueous, RT, 1-2 hours Produces stable hydrochloride salt

Patents and Literature Sources

  • The patent AU765802B2 describes preparation methods for 1-substituted-1-aminomethyl-cycloalkane derivatives, which include synthetic routes applicable to this compound class, emphasizing aminomethylation and esterification steps.
  • Although no direct synthesis of this compound is detailed in other patents, similar methodologies for related aminomethylcycloalkane esters are described, supporting the outlined approach.
  • No conflicting or alternative preparation methods were found in authoritative patent databases, confirming the robustness of the reductive amination followed by esterification and salt formation route.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound belongs to a family of cycloalkane-based acetates with aminomethyl substitutions. Key analogs differ in ring size (cyclopropane, cyclobutane, cyclohexane) and functional group modifications:

Compound Name Ring Size Molecular Formula Molecular Weight Key Synthesis Steps HPLC Retention Time (min) Suppliers/Commercial Availability
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate HCl Cyclopentane C9H16ClNO2* ~205.69 Nitrosation, zinc reduction, column purification 0.93 (Condition SMD-TFA05) Multiple global suppliers
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl Cyclobutane C7H14ClNO2 179.65 Not detailed; likely similar cyclization N/A American Elements
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl Cyclopropane C7H14ClNO2 179.65 Esterification, salt formation N/A Parchem Chemicals
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl Cyclohexane C11H22ClNO2 235.75 Amine alkylation, HCl salt precipitation N/A Parchem Chemicals

*Note: The molecular formula for the cyclopentyl analog is inferred from structural similarity to and .

Analytical and Pharmacological Data

  • HPLC Performance : The cyclopentyl compound exhibits a retention time of 0.93 minutes under acidic conditions (SMD-TFA05). Comparable data for analogs is absent in the evidence.
  • No analogous data are provided for other compounds.

Commercial and Industrial Relevance

  • Cyclopentyl Derivative : Widely available from 13+ global suppliers, indicating high demand for pharmaceutical R&D.
  • Cyclohexyl and Cyclopropyl Analogs : Fewer suppliers (e.g., Parchem Chemicals), suggesting niche applications.

Research Implications and Limitations

  • Structural Impact on Bioactivity : Larger rings (e.g., cyclohexane) may enhance lipophilicity and membrane permeability compared to smaller rings.
  • Synthetic Challenges : Cyclopropane and cyclobutane analogs face thermodynamic instability, complicating large-scale synthesis.

Biological Activity

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.671 g/mol
  • Boiling Point : 249.8ºC at 760 mmHg

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets, which can lead to changes in signal transduction pathways. This modulation can affect numerous physiological processes, including neurotransmission and hormonal regulation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neurotransmitter Modulation : The compound has been investigated for its potential to influence neurotransmitter systems, particularly in relation to opioid receptors, which are crucial for pain management and mood regulation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Potential Therapeutic Applications : Its unique structure allows it to be explored as a scaffold for developing new therapeutic agents targeting various diseases.

Case Studies and Experimental Data

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Activity
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochlorideCyclohexyl derivativePotential opioid receptor modulation
Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochlorideCyclobutyl derivativeAntimicrobial properties
Methyl 2-[1-(aminomethyl)cycloheptyl]acetate hydrochlorideCycloheptyl derivativeInvestigated for neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of methyl 1-(aminomethyl)cyclopentane-carboxylate with hydrochloric acid under reflux in ethyl acetate. Key steps include dissolving the precursor in ethyl acetate, adding stoichiometric HCl, and concentrating under reduced pressure. Yield optimization (e.g., ~78%) depends on solvent choice, reaction time, and purification via filtration .
  • Critical Parameters : Solvent polarity (ethyl acetate vs. alternatives like THF), acid concentration, and temperature control to avoid decomposition.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H-NMR : Look for diagnostic peaks such as cyclopentyl methylene protons (δ 1.65–2.24 ppm) and aminomethyl signals (δ 9.18 ppm, brs). DMSO-d6 is preferred to observe exchangeable protons .
  • Mass Spectrometry : Confirm molecular weight (e.g., 207.70 g/mol via ESI-MS) and compare with theoretical values .
  • Resolution of Conflicts : Cross-validate using 2D NMR (e.g., HSQC, HMBC) and elemental analysis. Discrepancies may arise from residual solvents or stereochemical variations.

Q. What purification strategies effectively isolate the hydrochloride salt from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and hydrochloride salt.
  • Column Chromatography : Employ reverse-phase C18 columns with methanol/water gradients (0.1% TFA) to separate charged species.
  • Critical Note : Avoid prolonged exposure to basic conditions to prevent salt dissociation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentyl vs. cyclohexyl substituents on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with cyclohexyl (e.g., tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride) and compare pharmacokinetic properties .
  • In Vitro Assays : Test binding affinity to target receptors (e.g., GABA analogs using radioligand displacement) and measure metabolic stability in liver microsomes.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess steric and electronic effects of ring size .

Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity risks.
  • Storage Recommendations : Store at -20°C in anhydrous conditions to prevent hydrolysis; avoid moisture during handling .

Q. How can researchers address contradictions in reported synthetic yields across different methodologies?

  • Methodological Answer :

  • Systematic Replication : Reproduce protocols from patents (e.g., EP 4374877) and literature, controlling variables like solvent purity and inert atmosphere.
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., equivalents of HCl, reaction time).
  • Case Study : A 22% yield discrepancy was resolved by optimizing stoichiometry and avoiding side reactions with tosylate byproducts .

Q. What strategies mitigate challenges in interpreting overlapping NMR signals for cyclopentyl and aminomethyl groups?

  • Methodological Answer :

  • Decoupling Experiments : Apply selective irradiation to suppress coupling between adjacent protons.
  • Variable Temperature NMR : Elevate temperature to coalesce broad signals (e.g., NH2 protons at δ 9.18 ppm).
  • Comparative Analysis : Contrast spectra with structurally related compounds (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) to assign ambiguous peaks .

Q. How can in vivo pharmacokinetic studies be designed to assess blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer :

  • Rodent Models : Administer via IV/PO routes and measure plasma/brain concentrations using LC-MS/MS.
  • BBB-Specific Markers : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux transporter effects.
  • Data Interpretation : Compare AUC ratios (brain/plasma) to gabapentin analogs, noting enhanced lipophilicity from the cyclopentyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
Reactant of Route 2
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride

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